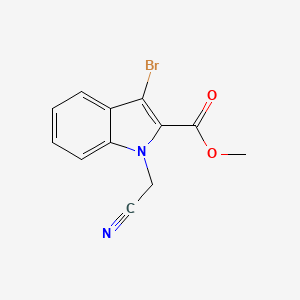

Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate

Description

Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate (molecular formula: C₁₂H₉BrN₂O₂; molecular weight: 293.13 g/mol) is a brominated indole derivative characterized by three distinct functional groups: a bromine atom at position 3, a cyanomethyl group at position 1, and a methyl ester at position 2 of the indole core . This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-1-(cyanomethyl)indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O2/c1-17-12(16)11-10(13)8-4-2-3-5-9(8)15(11)7-6-14/h2-5H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHSJAFLJLCAMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N1CC#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like carbon tetrachloride (CCl4) under light or heat to facilitate the bromination process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Addition Reactions: The cyanomethyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various indole derivatives, while oxidation and reduction reactions can modify the functional groups attached to the indole ring.

Scientific Research Applications

Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It can be used in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate involves its interaction with various molecular targets. The bromine and cyanomethyl groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can affect biological pathways and molecular functions, making the compound useful in drug design and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and related indole derivatives:

Spectroscopic Differences

- 13C-NMR Shifts: The target compound’s C-3 (bearing bromine) is expected to resonate downfield (~105–110 ppm) compared to non-halogenated indoles (e.g., C-3 at 101.99 ppm in ). The cyanomethyl group’s nitrile carbon typically appears near ~115–120 ppm, distinct from aldehyde carbons (e.g., 190–200 ppm in ) or carboxylic acids (170–175 ppm in ) .

Research Findings and Implications

- Reactivity : The target compound’s bromine and nitrile groups position it as a dual-functional building block. For example, bromine can undergo cross-coupling to install aryl/heteroaryl groups, while the nitrile can be hydrolyzed to carboxylic acids or reduced to amines .

- Thermal Stability : highlights the use of elevated temperatures (90°C) to remove DMF during synthesis, suggesting the target compound’s stability under such conditions if similar protocols are employed .

Biological Activity

Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family, characterized by its unique structure that includes a bromine atom at the 3-position and a cyanomethyl group at the 1-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

- Molecular Formula : C₁₂H₉BrN₂O₂

- Molecular Weight : 293.12 g/mol

- Melting Point : 170°C - 172°C

Biological Activity Overview

The biological activity of methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate has been explored through various studies, focusing on its pharmacological potential. Key areas of interest include:

- Anticancer Activity : Indole derivatives have been shown to inhibit cancer cell proliferation. Some studies suggest that methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate may exhibit similar properties, although further research is necessary to elucidate specific mechanisms and efficacy against various cancer types .

- Antimicrobial Properties : Preliminary evaluations indicate that this compound may possess antimicrobial activity against a range of pathogens. The mechanisms often involve disruption of microbial cell membranes or inhibition of critical enzymatic pathways .

The mechanisms by which methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate exerts its biological effects are not fully understood. However, it is hypothesized that the presence of the bromine atom and the cyanomethyl group enhances its reactivity, allowing it to interact with various biological targets, including enzymes and receptors involved in cellular processes.

Anticancer Studies

A study investigating the anticancer properties of indole derivatives demonstrated that compounds with similar structures inhibited cell growth in several cancer cell lines. The specific IC50 values for these compounds ranged from low micromolar to nanomolar concentrations, indicating potent activity .

Antimicrobial Evaluations

In vitro antimicrobial evaluations have shown that methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate exhibits significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported for related indole derivatives suggest that this compound may also display similar efficacy .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate | TBD | TBD |

| Ciprofloxacin | <0.5 | Positive control |

| Ketoconazole | <0.5 | Positive control |

Comparative Analysis with Similar Compounds

Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate shares structural similarities with other indole derivatives, which may influence its biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-bromo-1H-indole-2-carboxylate | C₁₁H₉BrN₂O₂ | Lacks cyanomethyl group |

| Methyl indole-3-carboxylate | C₁₁H₉N₂O₂ | No halogen substitution |

| 5-Bromoindole | C₈H₈BrN | Contains only one bromine at position 5 |

The unique combination of both bromine and cyanomethyl groups in methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate enhances its potential reactivity and biological activity compared to other indole derivatives.

Conclusion and Future Directions

Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate represents a promising candidate for further research in medicinal chemistry due to its potential anticancer and antimicrobial activities. Future studies should focus on:

- Detailed mechanistic investigations to elucidate how this compound interacts with biological targets.

- In vivo studies to assess therapeutic efficacy and safety profiles.

- Structure-activity relationship (SAR) studies to optimize the compound for enhanced potency and selectivity.

Q & A

Q. What are the standard synthetic protocols for preparing Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate, and how are intermediates characterized?

- Methodological Answer : A typical synthesis involves sequential functionalization of the indole core. For example, alkylation at the indole 1-position with cyanomethyl groups can be achieved using reagents like cyanomethyl bromide under basic conditions (e.g., NaH in DMF) . Bromination at the 3-position may employ N-bromosuccinimide (NBS) in a polar aprotic solvent. Intermediate characterization relies on NMR (e.g., indole proton signals at δ 7.2–7.8 ppm) and LC/MS (to confirm molecular ion peaks, as seen in m/z 386 [M+H] for analogous compounds) .

Q. How can researchers optimize reaction conditions to improve yield in the cyanomethylation step?

- Methodological Answer : Low yields in alkylation may arise from steric hindrance or competing side reactions. Strategies include:

- Using phase-transfer catalysts (e.g., PEG-400) to enhance reagent solubility .

- Testing alternative bases (e.g., KCO instead of NaH) to reduce decomposition .

- Monitoring reaction progress via TLC (R ≈ 0.3 in 70:30 EtOAc/hexane) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination at the indole 3-position?

- Methodological Answer : Bromination at the 3-position is electronically favored due to the electron-rich C3 position in the indole ring. Computational studies (e.g., DFT) can map electron density distribution, while experimental validation may involve substituting the carboxylate group (e.g., replacing methyl with ethyl) to assess electronic effects. Competitive bromination at other positions (e.g., C5) can be minimized by controlling temperature (0–5°C) and stoichiometry .

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (using SHELX programs) provides precise bond angles and torsion angles. For example, the methyl carboxylate group at C2 typically adopts a planar conformation due to resonance stabilization, while the cyanomethyl group at N1 may exhibit slight pyramidalization. Space group assignments (e.g., orthorhombic Pbcm) and hydrogen-bonding networks (e.g., C–H⋯O interactions) further validate the structure .

Q. What strategies mitigate challenges in purifying this compound via column chromatography?

- Methodological Answer : High polarity from the cyanomethyl and carboxylate groups can lead to poor separation. Solutions include:

- Using gradient elution (e.g., 50% → 80% EtOAc in hexane) to improve resolution .

- Pre-adsorbing the crude product onto silica gel before loading.

- Alternative methods like preparative HPLC with a C18 column and acetonitrile/water mobile phase .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting reports on solvent systems for indole functionalization?

- Methodological Answer : Discrepancies in solvents (e.g., DMF vs. PEG-400/DMF mixtures) likely reflect trade-offs between reaction rate and byproduct formation. For instance:

- DMF offers high polarity but may promote hydrolysis of cyanomethyl groups.

- PEG-400 reduces side reactions via micellar encapsulation but requires longer reaction times .

Experimental design should include controlled comparisons (e.g., same catalyst, varying solvents) and LC/MS tracking of intermediates.

Application-Oriented Questions

Q. What are the key reactive sites for further derivatization of this compound in drug discovery?

- Methodological Answer :

- Bromo at C3 : Suzuki-Miyaura cross-coupling with aryl boronic acids for biaryl synthesis .

- Carboxylate at C2 : Hydrolysis to carboxylic acid for amide bond formation .

- Cyanomethyl at N1 : Reduction to amine or nucleophilic substitution with thiols .

Q. How can researchers validate the biological relevance of this compound as a kinase inhibitor precursor?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.